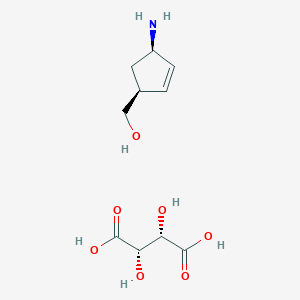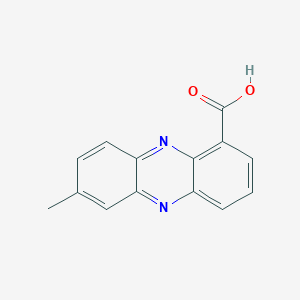![molecular formula C19H19N4NaO4 B025214 Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate CAS No. 100508-89-2](/img/structure/B25214.png)
Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate
Descripción general
Descripción
Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate, also known as PD153035, is a selective inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the proliferation of cancer cells.
Mecanismo De Acción
Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate selectively inhibits the activity of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a key role in the regulation of cell growth and proliferation. By inhibiting EGFR, Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate prevents the activation of downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate also inhibits the migration and invasion of cancer cells. Additionally, Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate has been shown to enhance the efficacy of other cancer treatments such as radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate has several advantages for use in lab experiments. It is a highly selective inhibitor of EGFR, which allows for the study of the specific role of EGFR in cancer progression. Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate has also been extensively studied, which provides a large body of literature for reference. However, Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate does have limitations in lab experiments. It is a synthetic compound, which can limit its availability and increase its cost. Additionally, Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate. One direction is the development of more potent and selective EGFR inhibitors. Another direction is the investigation of the use of Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate in combination with other cancer treatments. Additionally, the role of EGFR in other diseases such as Alzheimer's disease and diabetes could be studied using Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate. Finally, the development of new delivery methods for Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate could increase its efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate has also been shown to enhance the efficacy of other cancer treatments such as radiation therapy and chemotherapy.
Propiedades
Número CAS |
100508-89-2 |
|---|---|
Nombre del producto |
Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate |
Fórmula molecular |
C19H19N4NaO4 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate |
InChI |
InChI=1S/C19H20N4O4.Na/c1-4-10(2)11(3)17(24)22-12-5-6-15-13(7-12)16-20-8-14(19(26)27)18(25)23(16)9-21-15;/h5-11H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1 |
Clave InChI |
GVQQYCJUZDYHLN-UHFFFAOYSA-M |
SMILES isomérico |
CCC(C)C(C)C(=O)NC1=CC2=C(C=C1)N=CN3C2=NC=C(C3=O)C(=O)[O-].[Na+] |
SMILES |
CCC(C)C(C)C(=O)NC1=CC2=C(C=C1)N=CN3C2=NC=C(C3=O)C(=O)[O-].[Na+] |
SMILES canónico |
CCC(C)C(C)C(=O)NC1=CC2=C(C=C1)N=CN3C2=NC=C(C3=O)C(=O)[O-].[Na+] |
Sinónimos |
10-[(2,3-Dimethyl-1-oxopentyl)amino]-4-oxo-4H-pyrimido[1,2-c]quinazoline-3-carboxylic acid sodium salt |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

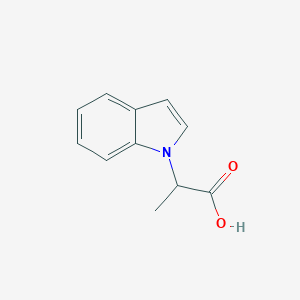


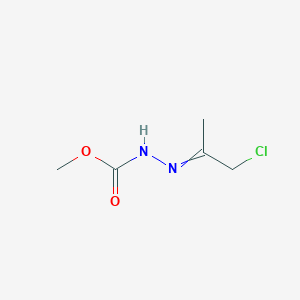

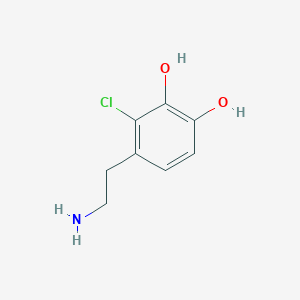
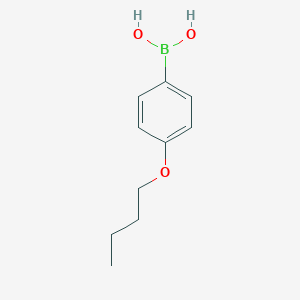
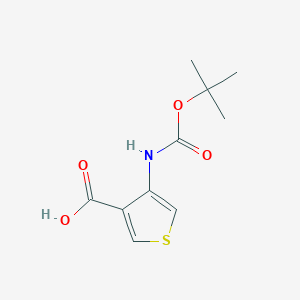
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)

